molecular formula C22H37ClO4 B1679385 Nocloprost CAS No. 79360-43-3

Nocloprost

货号 B1679385
CAS 编号: 79360-43-3
分子量: 401 g/mol
InChI 键: AIOFTOLPMOTZKD-OPVFONCOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Nocloprost and many 9β- and 11β- substituted prostaglandins were synthesized by the reaction of a δ-lactone intermediate with diols in acid catalysis . These compounds were used in a molecular docking study to determine their potential cytoprotective (anti-ulcer) activity .


Molecular Structure Analysis

Nocloprost is a 9β-chlorine prostaglandin analogue . The new compounds synthesized not only have a 9 β-halogen (Cl, Br, and F), but also an ester group at the carbon atom 6 .


Chemical Reactions Analysis

The synthesis of Nocloprost involves the reaction of a δ-lactone intermediate with diols in acid catalysis . This process results in the formation of new 9β-halogenated prostaglandins .


Physical And Chemical Properties Analysis

Nocloprost has a molecular formula of C22H37ClO4 and a formula weight of 401.0 . It is soluble in DMF and DMSO .

科学研究应用

Cytoprotective Activity

  • Scientific Field : Biochemistry and Pharmacology
  • Application Summary : Nocloprost, a 9β-chlorine prostaglandin analogue, has been studied for its cytoprotective (anti-ulcer) activity . It is one of the stable analogues of PGE1 and PGE2 that have been promoted as drugs .
  • Methods of Application : New 9β-halogenated prostaglandins with an ester group at the carbon atom 6 were synthesized by the reaction of a δ-lactone intermediate with diols in acid catalysis . These compounds were used in a molecular docking study to determine their potential cytoprotective activity .
  • Results : The study was done with the CLC Drug Discovery Workbench 2.4 software and an oxidoreductase enzyme receptor . Nocloprost and all 9β-halogenated compounds had docking scores greater than that of omeprazole . The majority of the 9β-halogenated analogs had docking scores even greater than that of nocloprost, indicating that these compounds could have potential cytoprotective (anti-ulcer) activity .

Pharmaceutical Properties Improvement

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : The pharmaceutical properties of Nocloprost have been improved by β- and γ-Cyclodextrin Complexation .
  • Methods of Application : Inclusion complexation of Nocloprost with α-, β-, and γ-cyclodextrins (CyDs) in aqueous solutions has been studied by the solubility method and 13 C-NMR spectroscopy .
  • Results : Solid complexes of Nocloprost with β- and γ-CyDs in a molar ratio of 1 : 2 were obtained . The β-CyD complex may have great utility among the three CyDs, being a rapid dissolving form of Nocloprost with improved thermal stability .

Pharmacokinetics in Human Volunteers

  • Scientific Field : Clinical Pharmacology
  • Application Summary : The pharmacokinetics and absolute bioavailability of Nocloprost was investigated in human volunteers .
  • Methods of Application : Ten young male volunteers received Nocloprost 5 μg i. v. and 100, 200 and 400 μg p.o. in random order at weekly intervals .
  • Results : The results of this study are not available in the source .

Vasodilator Action

  • Scientific Field : Pharmacology
  • Application Summary : Nocloprost, a new synthetic prostanoid, has been studied for its vasodilator action .
  • Methods of Application : The study was conducted using the isolated perfused rabbit kidney. Nocloprost was administered through the renal artery .
  • Results : Lower concentrations of Nocloprost inhibited the pressor response to sympathetic stimulation or to angiotensin II, but potentiated the pressor effect of exogenous noradrenaline .

属性

IUPAC Name

(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFTOLPMOTZKD-OPVFONCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021624
Record name Nocloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nocloprost

CAS RN

79360-43-3
Record name Nocloprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nocloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCLOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nocloprost
Reactant of Route 2
Nocloprost
Reactant of Route 3
Nocloprost
Reactant of Route 4
Nocloprost
Reactant of Route 5
Nocloprost
Reactant of Route 6
Nocloprost

Citations

For This Compound
290
Citations
SJ Konturek, T Brzozowski, D Drozdowicz… - European journal of …, 1991 - Elsevier
… Nocloprost, unlike dmPGE, accelerated the healing of chronic gastric ulcerations and enhanced mucosal growth. We conclude that nocloprost … secretory effects of nocloprost. to examine …
Number of citations: 32 www.sciencedirect.com
SJ Konturek, T Brzozowski, J Majka, A Szlachcic… - Digestive diseases and …, 1994 - Springer
… effect of nocloprost but reduced the … nocloprost indicate that the interaction between endogenous NO and PG concerns mostly the gastric circulation. The protective action of nocloprost …
Number of citations: 39 link.springer.com
N Zaffaroni, R Villa, L Orlandi… - Radiation …, 1993 - meridian.allenpress.com
… nocloprost did not induce any DNA strand breakage, as evaluated by neutral elution, in cells of either cell type. A 2-h incubation with nocloprost … Moreover, incubation with nocloprost for …
Number of citations: 23 meridian.allenpress.com
JW Konturek, K Hengst, SJ Konturek… - Scandinavian journal …, 1997 - Taylor & Francis
… significantly higher in patients treated with nocloprost than in those treated with … nocloprost but not in patients under treatment with ranitidine. Similarly, patients treated with nocloprost …
Number of citations: 19 www.tandfonline.com
M Kurihara, F Hirayama, K Uekama… - Journal of inclusion …, 1990 - Springer
… Thus, the present study deals with inclusion complexation of nocloprost with three natural CyDs in anticipation of powdering and providing an improved release rate of nocloprost. …
Number of citations: 18 link.springer.com
H Zengil, ZS Ercan, E Onuk, RK Turker - Prostaglandins, leukotrienes and …, 1990 - Elsevier
… Nocloprost was found to be the most potent orally … nocloprost and iloprost were more effective on stress-induced ulcers than on those induced by indomethacin and ethanol. Nocloprost …
Number of citations: 9 www.sciencedirect.com
U Täuber, M Brudny-Klöppel, U Jakobs… - European journal of …, 1993 - Springer
… nocloprost 5 gg iv and 100,200 and 400 btg po in random order at weekly intervals. Serum nocloprost … After nocloprost 5 gg iv the highest serum level of 373 pg-m1-1 was found in the …
Number of citations: 6 link.springer.com
SJ Konturek, N Kwiecien, W Obtulowicz… - Scandinavian journal …, 1991 - Taylor & Francis
… Nocloprost at doses of 50 and 100 pg was ineffective, but at … the rate of gastric emptying, Nocloprost given at a dose of 100 pg … We conclude that nocloprost does not affect gastric acid …
Number of citations: 5 www.tandfonline.com
SJ Konturek, JW Konturek, N Kwiecien… - Scandinavian journal …, 1991 - Taylor & Francis
… Nocloprost (100 pg/ dose) significantly reduced spontaneous gastric microbleeding and almost completely prevented gastric mucosal injury induced by aspirin. Nocloprost … , nocloprost …
Number of citations: 5 www.tandfonline.com
W Siegmund, E Scheuch, M Zschiesche… - … Journal of Clinical …, 1993 - europepmc.org
… prostaglandin E2 analog nocloprost clathrate with theophylline … Nocloprost (200 micrograms) or placebo tablets were given … Both single and repeated premedication with nocloprost did …
Number of citations: 6 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。